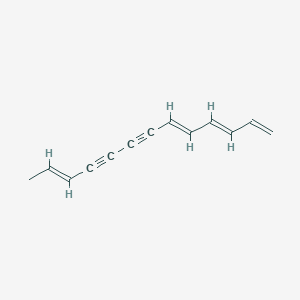
(3E,5E,11E)-trideca-1,3,5,11-tetraen-7,9-diyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E,5E,11E)-trideca-1,3,5,11-tetraen-7,9-diyne is an organic compound characterized by its unique structure featuring multiple conjugated double bonds and triple bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E,5E,11E)-trideca-1,3,5,11-tetraen-7,9-diyne typically involves multi-step organic reactions. One common method is the coupling of terminal alkynes with appropriate halogenated intermediates under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common to ensure high purity and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(3E,5E,11E)-trideca-1,3,5,11-tetraen-7,9-diyne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of diketones or carboxylic acids.
Reduction: Hydrogenation of the compound using catalysts such as palladium on carbon can reduce the triple bonds to double bonds or single bonds.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, which can further undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, ozone in a solvent like dichloromethane.
Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in anhydrous ether.
Substitution: Bromine or chlorine in carbon tetrachloride, followed by nucleophiles like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives and further substituted products.
Wissenschaftliche Forschungsanwendungen
(3E,5E,11E)-trideca-1,3,5,11-tetraen-7,9-diyne has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of (3E,5E,11E)-trideca-1,3,5,11-tetraen-7,9-diyne involves its interaction with various molecular targets. The compound’s conjugated system allows it to participate in electron transfer reactions, potentially affecting cellular redox states and signaling pathways. Its ability to form reactive intermediates can lead to the modification of biomolecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E,E,E)-1,3,5,7-Octatetraene: A shorter polyene with similar conjugated double bonds but lacking the triple bonds.
(E,E,E)-1,3,5,9-Decatetraene: Another polyene with a different chain length and conjugation pattern.
1,3,5,7-Tetrayne: A poly-yne with multiple triple bonds but no double bonds.
Uniqueness
(3E,5E,11E)-trideca-1,3,5,11-tetraen-7,9-diyne is unique due to its combination of conjugated double and triple bonds, which imparts distinct chemical reactivity and potential applications. Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
17091-00-8 |
|---|---|
Molekularformel |
C13H12 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
(3E,5E,11E)-trideca-1,3,5,11-tetraen-7,9-diyne |
InChI |
InChI=1S/C13H12/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-7,9,11H,1H2,2H3/b6-4+,7-5+,11-9+ |
InChI-Schlüssel |
ASVIELUINMCNMW-FSNIPRKGSA-N |
SMILES |
CC=CC#CC#CC=CC=CC=C |
Isomerische SMILES |
C/C=C/C#CC#C/C=C/C=C/C=C |
Kanonische SMILES |
CC=CC#CC#CC=CC=CC=C |
Synonyme |
1,3,5,11-Tridecatriene-7,9-diyne, (E,E,E)- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(thiophen-2-ylmethylamino)phenyl]acetamide](/img/structure/B100934.png)
![1-(2-butyloctoxy)-4-[4-[4-[4-(2-butyloctoxy)phenyl]phenyl]phenyl]benzene](/img/structure/B100935.png)
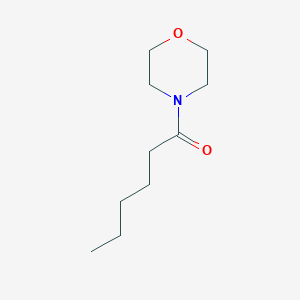
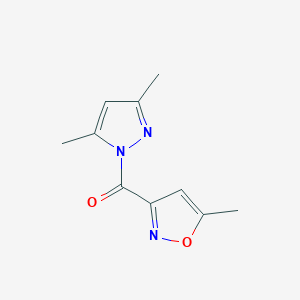
![1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one](/img/structure/B100940.png)
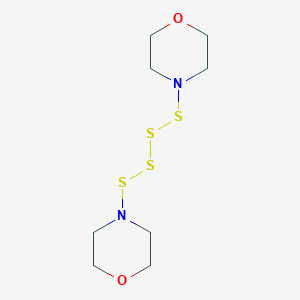


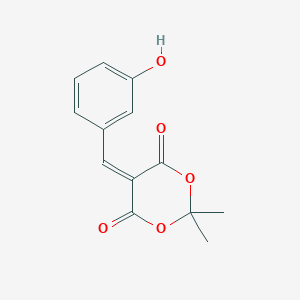
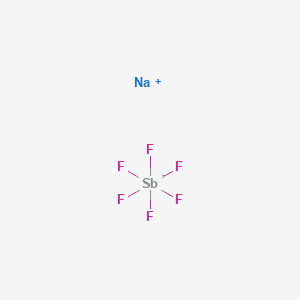
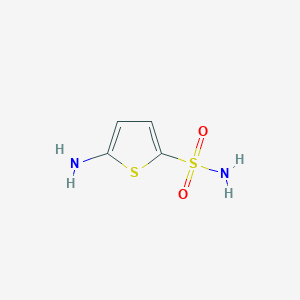
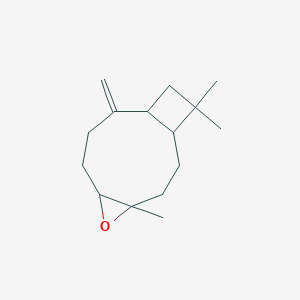
![2-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B100958.png)
![5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione](/img/structure/B100959.png)
